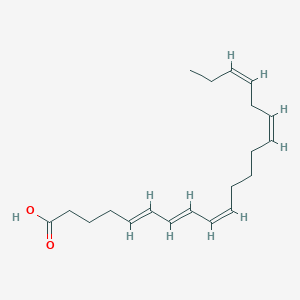
5,7,9,14,17-Eicosapentaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,9,14,17-Eicosapentaenoic acid (EPA) is a long-chain polyunsaturated fatty acid that belongs to the omega-3 family. EPA is derived from dietary sources such as fish, krill, and algae. EPA has been extensively studied for its various biological effects, including anti-inflammatory, anti-thrombotic, and cardioprotective properties.
Mechanism Of Action
The mechanism of action of 5,7,9,14,17-Eicosapentaenoic acid is complex and involves multiple pathways. 5,7,9,14,17-Eicosapentaenoic acid can modulate the activity of various enzymes involved in the production of inflammatory mediators. 5,7,9,14,17-Eicosapentaenoic acid can also activate peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate gene expression involved in lipid metabolism and inflammation.
5,7,9,14,17-Eicosapentaenoic acid can also modulate ion channels and receptors involved in neuronal signaling, which may explain its potential benefits in neurological and psychiatric disorders.
Biochemical And Physiological Effects
5,7,9,14,17-Eicosapentaenoic acid has various biochemical and physiological effects. 5,7,9,14,17-Eicosapentaenoic acid can reduce triglyceride levels, increase high-density lipoprotein (HDL) cholesterol levels, and improve insulin sensitivity. 5,7,9,14,17-Eicosapentaenoic acid can also improve endothelial function, reduce blood pressure, and prevent the formation of atherosclerotic plaques.
Advantages And Limitations For Lab Experiments
5,7,9,14,17-Eicosapentaenoic acid has several advantages and limitations for lab experiments. 5,7,9,14,17-Eicosapentaenoic acid is readily available and can be easily incorporated into cell culture and animal studies. However, 5,7,9,14,17-Eicosapentaenoic acid can be expensive, and the dose and duration of treatment can vary depending on the study design. 5,7,9,14,17-Eicosapentaenoic acid can also be challenging to administer in human studies due to compliance issues.
Future Directions
There are several future directions for research on 5,7,9,14,17-Eicosapentaenoic acid. One area of interest is the potential benefits of 5,7,9,14,17-Eicosapentaenoic acid in neurological and psychiatric disorders, such as depression, anxiety, and Alzheimer's disease. Another area of interest is the potential benefits of 5,7,9,14,17-Eicosapentaenoic acid in cancer prevention and treatment.
Conclusion
In conclusion, 5,7,9,14,17-Eicosapentaenoic acid is a long-chain polyunsaturated fatty acid that has various biological effects, including anti-inflammatory, anti-thrombotic, and cardioprotective properties. 5,7,9,14,17-Eicosapentaenoic acid is primarily obtained through the diet, particularly from marine sources such as fish, krill, and algae. 5,7,9,14,17-Eicosapentaenoic acid has several advantages and limitations for lab experiments, and there are several future directions for research on 5,7,9,14,17-Eicosapentaenoic acid. 5,7,9,14,17-Eicosapentaenoic acid has the potential to be a promising therapeutic agent for various diseases and disorders.
Synthesis Methods
5,7,9,14,17-Eicosapentaenoic acid can be synthesized in the body from alpha-linolenic acid (ALA), which is an essential fatty acid found in plant sources such as flaxseed, chia seeds, and walnuts. However, the conversion of ALA to 5,7,9,14,17-Eicosapentaenoic acid is inefficient, and the body's ability to synthesize 5,7,9,14,17-Eicosapentaenoic acid decreases with age. Therefore, the primary source of 5,7,9,14,17-Eicosapentaenoic acid is through the diet, particularly from marine sources such as fish, krill, and algae.
Scientific Research Applications
5,7,9,14,17-Eicosapentaenoic acid has been extensively studied for its various biological effects. 5,7,9,14,17-Eicosapentaenoic acid has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 5,7,9,14,17-Eicosapentaenoic acid also inhibits the production of leukotrienes and prostaglandins, which are inflammatory mediators.
5,7,9,14,17-Eicosapentaenoic acid has been found to have anti-thrombotic properties by reducing platelet aggregation and adhesion. 5,7,9,14,17-Eicosapentaenoic acid also improves endothelial function, which is important for maintaining healthy blood vessels and preventing cardiovascular disease.
properties
CAS RN |
108526-93-8 |
|---|---|
Product Name |
5,7,9,14,17-Eicosapentaenoic acid |
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(5E,7E,9Z,14Z,17Z)-icosa-5,7,9,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,11-16H,2,5,8-10,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,12-11-,14-13+,16-15+ |
InChI Key |
XGTCGDUVXWLURC-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\CCC/C=C\C=C\C=C\CCCC(=O)O |
SMILES |
CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O |
synonyms |
5,7,9,14,17-eicosapentaenoic acid 5,7,9,14,17-eicosapentaenoic acid, (5E)-isomer 5,7,9,14,17-icosapentaenoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)
![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)
![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)
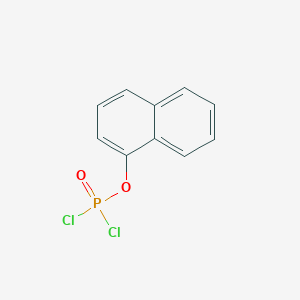
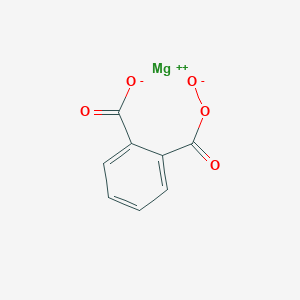

![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)
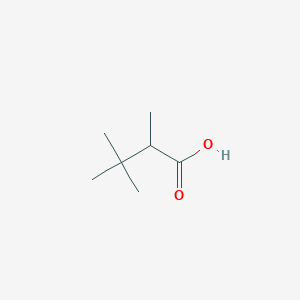
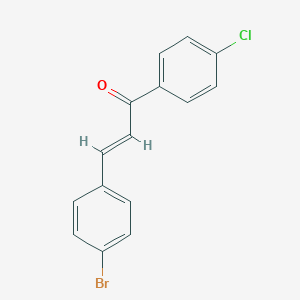

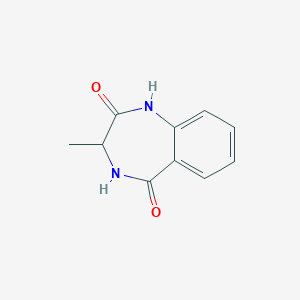
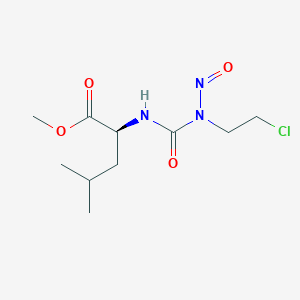
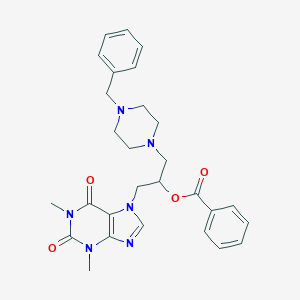
![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)